2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole
Overview
Description
2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family This compound is characterized by the presence of a chloromethyl group and a dichlorophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole typically involves the reaction of 2,3-dichlorobenzoyl chloride with an appropriate oxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the oxazole ring. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted oxazole derivatives with various functional groups.
Oxidation Reactions: Products include oxazole derivatives with higher oxidation states.
Reduction Reactions: Products include reduced oxazole derivatives with lower oxidation states.
Scientific Research Applications
2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-5-phenyl-1,3-oxazole: Lacks the dichlorophenyl group, resulting in different chemical properties and biological activities.
2-(Bromomethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole: Contains a bromomethyl group instead of a chloromethyl group, leading to variations in reactivity and applications.
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole:
Uniqueness
2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole is unique due to the presence of both chloromethyl and dichlorophenyl groups, which confer distinct chemical reactivity and biological properties
Properties
IUPAC Name |
2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NO/c11-4-9-14-5-8(15-9)6-2-1-3-7(12)10(6)13/h1-3,5H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWFNWBQBFVQMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(O2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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